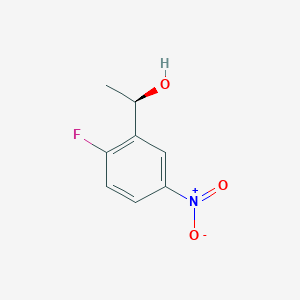

(R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol

Description

Significance of Chirality in Chemical Sciences

Chirality, a term derived from the Greek word for 'hand', describes the geometric property of a molecule that is non-superimposable on its mirror image. These two mirror-image forms are known as enantiomers. While enantiomers possess identical physical properties such as melting point and boiling point, they differ in their interaction with plane-polarized light and, most critically, in their interactions with other chiral molecules.

This distinction is of paramount importance in the life sciences, as biological systems are inherently chiral. Proteins, enzymes, DNA, and carbohydrates are all chiral and often exhibit a high degree of stereospecificity. Consequently, the two enantiomers of a chiral drug can have vastly different pharmacological, metabolic, and toxicological profiles. One enantiomer may produce the desired therapeutic effect, while the other could be inactive or even harmful. This necessitates the synthesis of single-enantiomer drugs to maximize efficacy and minimize adverse effects, making chiral molecules like (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol highly sought after.

Overview of Fluorine and Nitro Group Effects on Aromatic Systems

The presence of both a fluorine atom and a nitro group on the phenyl ring of this compound imparts distinct electronic characteristics that influence its reactivity.

Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect) on the aromatic ring. This effect can decrease the electron density of the ring, making it less susceptible to electrophilic aromatic substitution. However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R effect). While the inductive effect typically dominates, this dual nature allows fluorine to modulate the electronic properties of the molecule, enhancing metabolic stability and binding affinity in drug candidates. organic-chemistry.org The introduction of fluorine can lead to more stable drugs with longer half-lives. organic-chemistry.org

Nitro Group: The nitro group (-NO2) is a powerful electron-withdrawing group, acting through both a strong inductive effect (-I) and a resonance effect (-R). It significantly deactivates the aromatic ring towards electrophilic attack by pulling electron density out of the π-system. nih.gov This deactivation is particularly pronounced at the ortho and para positions, making the meta position relatively more reactive for electrophilic substitution. nih.gov The strong electron-withdrawing nature of the nitro group also makes the aromatic ring susceptible to nucleophilic aromatic substitution, a key reaction in synthetic chemistry.

The combination of these two groups creates a unique electronic landscape on the aromatic ring, influencing the molecule's reactivity and providing multiple handles for synthetic transformations.

Importance of Chiral Alcohols as Synthetic Intermediates and Building Blocks

Chiral alcohols are among the most versatile and valuable building blocks in organic synthesis. The hydroxyl group can be easily converted into a wide array of other functional groups, including esters, ethers, halides, and amines. It can also be oxidized to form ketones or aldehydes. This functional group versatility allows chemists to construct complex molecular frameworks from simpler chiral alcohol precursors.

In pharmaceutical synthesis, chiral alcohols are key intermediates for a vast number of active pharmaceutical ingredients (APIs). nih.gov The asymmetric reduction of prochiral ketones is one of the most efficient and widely used methods to produce enantiopure alcohols. mdpi.com Biocatalytic methods, employing enzymes such as alcohol dehydrogenases (ADHs), are particularly attractive due to their high enantioselectivity and mild reaction conditions, offering a green and sustainable alternative to traditional chemical methods. mdpi.comresearchgate.net These enzymes can selectively produce either the (R) or (S) enantiomer of an alcohol, providing access to the desired stereoisomer for drug development. researchgate.net

Contextualization of this compound within Contemporary Organic Chemistry

This compound emerges as a significant building block by combining the key features of chirality, fluorination, and nitroaromatic functionality. Its synthesis is typically achieved through the asymmetric reduction of the corresponding prochiral ketone, 1-(2-fluoro-5-nitrophenyl)ethan-1-one (also known as 2'-fluoro-5'-nitroacetophenone). This precursor ketone is recognized as a versatile intermediate for pharmaceuticals and agrochemicals, suggesting that the chiral alcohol derived from it is a key component in the synthesis of advanced, biologically active compounds. nbinno.com

The strategic placement of the fluoro and nitro groups makes the molecule an interesting substrate for various transformations. The nitro group can be reduced to an amine, opening pathways to a diverse range of derivatives such as amides and sulfonamides. The fluorine atom can influence the molecule's conformation and metabolic stability, while the chiral hydroxyl group provides a crucial point for stereocontrolled elaboration of the molecular structure.

While specific, large-scale applications of this compound are often proprietary and detailed in patent literature, its structure is indicative of intermediates used in the discovery and development of new therapeutic agents. The combination of a chiral center with an electronically modified aromatic ring is a common motif in modern drug design. Therefore, this compound serves as a valuable tool for medicinal chemists aiming to create novel molecules with tailored biological activities. The primary method for its preparation, biocatalytic asymmetric reduction, highlights the chemical industry's shift towards more sustainable and efficient manufacturing processes. mdpi.comresearchgate.net

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 1931921-04-8 |

| Molecular Formula | C₈H₈FNO₃ |

| Molecular Weight | 185.15 g/mol |

| IUPAC Name | (1R)-1-(2-fluoro-5-nitrophenyl)ethan-1-ol |

| SMILES | CC@HO |

Data sourced from Appchem. nbinno.com

Table 2: Properties of Precursor Ketone: 1-(2-Fluoro-5-nitrophenyl)ethan-1-one

| Property | Value |

| CAS Number | 79110-05-7 |

| Molecular Formula | C₈H₆FNO₃ |

| Molecular Weight | 183.14 g/mol |

| Synonyms | 2'-Fluoro-5'-nitroacetophenone, 3-Acetyl-4-fluoronitrobenzene |

| Appearance | Yellow powder / Crystal |

| Melting Point | 53-54 °C |

Data sourced from PubChem and Alfa Chemical. nih.govalfachemch.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8FNO3 |

|---|---|

Molecular Weight |

185.15 g/mol |

IUPAC Name |

(1R)-1-(2-fluoro-5-nitrophenyl)ethanol |

InChI |

InChI=1S/C8H8FNO3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,1H3/t5-/m1/s1 |

InChI Key |

PCSJHPZLGMEIIY-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1)[N+](=O)[O-])F)O |

Canonical SMILES |

CC(C1=C(C=CC(=C1)[N+](=O)[O-])F)O |

Origin of Product |

United States |

Synthetic Methodologies for R 1 2 Fluoro 5 Nitrophenyl Ethan 1 Ol

Strategies for Enantioselective Preparation

The creation of the single (R)-enantiomer of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol can be broadly categorized into two main strategies: direct asymmetric synthesis from the ketone precursor and separation of a racemic mixture of the alcohol.

Asymmetric Reduction Approaches

Asymmetric reduction of 2-fluoro-5-nitroacetophenone is a direct and atom-economical approach to obtain the desired (R)-alcohol. This has been achieved through various catalytic methods, including hydrogenation, biocatalysis, and the use of chiral catalyst systems.

Catalytic asymmetric hydrogenation involves the use of a chiral metal complex to deliver hydrogen to the ketone in a stereoselective manner. While this is a powerful technique for the synthesis of chiral alcohols, specific examples detailing the asymmetric hydrogenation of 2-fluoro-5-nitroacetophenone to yield (R)-1-(2-fluoro-5-nitrophenyl)ethan-1-ol with high enantiomeric excess and yield remain areas of ongoing research and development in academic and industrial laboratories. The choice of catalyst, ligand, solvent, and reaction conditions is crucial for achieving high stereoselectivity.

Biocatalysis has emerged as a green and efficient tool for the synthesis of chiral compounds. The use of whole microbial cells or isolated enzymes (ketoreductases) offers high enantioselectivity under mild reaction conditions. Studies on various acetophenone (B1666503) derivatives have demonstrated the potential of this approach.

For instance, research on the bioreduction of substituted acetophenones using whole cells of the fungus Periconia hispidula has shown promising results for structurally similar compounds. While 2-fluoro-5-nitroacetophenone was not explicitly tested, the fungus was capable of reducing 2-fluoroacetophenone and 2-nitroacetophenone with high conversion and enantiomeric excess, suggesting its potential applicability. The reduction of 2-fluoroacetophenone yielded the corresponding alcohol with 99% conversion and >99% enantiomeric excess (ee) for the (S)-enantiomer. Similarly, 2-nitroacetophenone was converted to its alcohol with 99% conversion and >99% ee, also for the (S)-enantiomer. To obtain the desired (R)-enantiomer of 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, a different microbial strain or a specifically engineered enzyme with the opposite stereopreference would be required.

Table 1: Biocatalytic Reduction of Structurally Similar Acetophenones by Periconia hispidula

| Substrate | Product Configuration | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 2-Fluoroacetophenone | (S) | 99 | >99 |

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols. mdpi.comrsc.orgorganic-chemistry.org This method utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, in the presence of a borane source such as borane-dimethyl sulfide (BMS) or borane-tetrahydrofuran (BH3-THF). mdpi.comrsc.orgorganic-chemistry.org

The mechanism involves the coordination of the borane to the nitrogen atom of the oxazaborolidine ring, which activates the borane as a hydride donor. The ketone then coordinates to the Lewis acidic boron atom of the catalyst in a sterically favored orientation, leading to a highly enantioselective hydride transfer. The predictability of the stereochemical outcome is a key advantage of this method. Using an (S)-oxazaborolidine catalyst generally leads to the formation of the (R)-alcohol.

Table 2: General Parameters for CBS Reduction of Aromatic Ketones

| Parameter | Typical Condition |

|---|---|

| Catalyst | (S)-Methyl-CBS-oxazaborolidine |

| Reducing Agent | Borane-dimethyl sulfide (BMS) or BH3-THF |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Typical Yield | High |

Chiral Resolution Techniques

Chiral resolution is a classical method for separating a racemic mixture of enantiomers. This approach involves the preparation of the racemic alcohol, followed by its separation into individual enantiomers.

This technique relies on the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orgalfa-chemistry.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.orgalfa-chemistry.com Once a diastereomeric salt is isolated, the chiral resolving agent is removed to yield the enantiomerically pure alcohol.

For the resolution of racemic 1-(2-fluoro-5-nitrophenyl)ethan-1-ol, which is an alcohol, a common strategy would be to first convert the alcohol to a chiral ester or to use a chiral acid that can form a stable salt with the alcohol through hydrogen bonding or other interactions. However, a more direct approach for alcoholic compounds often involves derivatization to introduce an acidic or basic handle. For instance, the alcohol could be reacted with a dicarboxylic anhydride to form a hemiester, which can then be resolved with a chiral amine.

Commonly used chiral resolving agents for acidic compounds include chiral amines like brucine, strychnine, or (R)- or (S)-1-phenylethylamine. For basic compounds, chiral acids such as tartaric acid and its derivatives (e.g., dibenzoyltartaric acid), mandelic acid, or camphorsulfonic acid are frequently employed. The selection of the appropriate resolving agent and crystallization solvent is critical and often determined empirically.

While the general principles of diastereomeric salt formation are well-established, specific protocols and data for the resolution of racemic 1-(2-fluoro-5-nitrophenyl)ethan-1-ol are not extensively detailed in the public domain, indicating a potential area for further research and publication.

Kinetic Resolution Strategies

Kinetic resolution is a widely employed method for separating a racemic mixture into its constituent enantiomers. The principle of this strategy lies in the differential reaction rates of the two enantiomers with a chiral catalyst or reagent. In the context of synthesizing this compound, a racemic mixture of the alcohol would be subjected to a reaction, such as esterification, in the presence of a chiral catalyst. One enantiomer, for instance, the (R)-enantiomer, reacts at a significantly faster rate (kR) than the (S)-enantiomer (kS).

This difference in reaction rates allows for the separation of the faster-reacting enantiomer (now in a modified form, e.g., an ester) from the unreacted, slower-reacting enantiomer. A significant drawback of standard kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer, as the other half of the starting material remains as the unreacted enantiomer . The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is the ratio of the reaction rates of the fast-reacting to the slow-reacting enantiomer (E = kR/kS) .

Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield limitation of conventional kinetic resolution, a more advanced strategy known as Dynamic Kinetic Resolution (DKR) can be employed. DKR combines the kinetic resolution process with an in-situ racemization of the slower-reacting enantiomer . This continuous racemization ensures that the substrate pool for the faster-reacting enantiomer is constantly replenished, theoretically allowing for the conversion of 100% of the racemic starting material into a single enantiomer of the product .

For a successful DKR, several conditions must be met:

The kinetic resolution step should be irreversible to maintain high enantioselectivity .

The rate of racemization (kinv) should be comparable to or, ideally, faster than the rate of reaction of the fast-reacting enantiomer (kR) .

The enantiomeric ratio (E) should be high, generally greater than 20, to ensure the product is formed with high enantiomeric excess .

This process is an example of a Curtin-Hammett system, where the product distribution is determined by the transition state energies rather than the ground-state populations of the starting enantiomers .

Enzymatic Kinetic Resolution (e.g., lipase-mediated esterification)

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for kinetic resolution researchgate.netnih.gov. Enzymes, particularly lipases, are frequently used due to their high chemo-, regio-, and enantioselectivity under mild reaction conditions researchgate.net. Lipase-mediated esterification is a common method for resolving racemic alcohols.

In this process, an enzyme such as Candida antarctica lipase B (CALB), often immobilized on a support like acrylic resin (Novozym 435), catalyzes the acylation of the alcohol researchgate.netnih.gov. One enantiomer of the alcohol is preferentially acylated, leaving the other enantiomer unreacted. The choice of acyl donor (e.g., vinyl acetate) and solvent can significantly influence the reaction's efficiency and selectivity nih.govmdpi.com. The use of biocatalysts is a key strategy in the production of single-isomer chiral drugs and their intermediates researchgate.net.

| Parameter | Description | Finding |

| Enzyme | Biocatalyst for the reaction | Lipases, such as Candida antarctica lipase B (CALB), are highly effective. researchgate.netnih.gov |

| Reaction Type | Chemical transformation | Enantioselective esterification or transesterification. researchgate.netmdpi.com |

| Acyl Donor | Reagent providing the acyl group | Vinyl acetate (B1210297) is often an effective acyl donor. nih.govmdpi.com |

| Benefit | Advantage over chemical methods | High enantioselectivity and mild reaction conditions. researchgate.net |

Precursor Synthesis and Functionalization

Preparation of 2-Fluoro-5-nitroacetophenone (e.g., nitration of 2-fluoroacetophenone)

2-Fluoro-5-nitroacetophenone serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals chemimpex.com. A common method for its preparation is the electrophilic nitration of 2-fluoroacetophenone. In this reaction, the aromatic ring is functionalized with a nitro group (-NO2).

The regioselectivity of the nitration is directed by the existing substituents on the benzene ring. The fluorine atom is an ortho-, para-directing group, while the acetyl group (a carbonyl group) is a deactivating, meta-directing group ncert.nic.in. The incoming electrophile (the nitronium ion, NO2+) is therefore directed to the position that is para to the fluorine atom and meta to the acetyl group, which corresponds to the 5-position of the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration. A similar nitration of acetophenone to yield 2-nitroacetophenone is performed at -15°C with high yield and purity chemicalbook.com.

Suzuki Coupling for Fluorinated Aryl Ketone Precursors

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed cross-coupling reaction used to form carbon-carbon single bonds wikipedia.orglibretexts.org. This reaction is widely used to synthesize substituted biphenyls, polyolefins, and styrenes wikipedia.org. It could be strategically employed to synthesize fluorinated aryl ketone precursors.

The general mechanism involves three main steps: oxidative addition, transmetalation, and reductive elimination libretexts.org. A palladium(0) catalyst first reacts with an organohalide (oxidative addition). This is followed by a reaction with an organoboron species (e.g., a boronic acid) in the presence of a base (transmetalation). The final step is reductive elimination, which forms the C-C bond and regenerates the catalyst libretexts.org.

To synthesize a fluorinated aryl ketone precursor, one could couple an appropriately substituted aryl boronic acid with a fluorinated aryl halide. For instance, (2-fluoro-5-nitrophenyl)boronic acid could be coupled with an acetyl-containing halide, or conversely, an acetylphenylboronic acid could be coupled with a 1-bromo-2-fluoro-5-nitrobenzene. The reaction is known for its high functional group tolerance, making it suitable for complex molecule synthesis tcichemicals.com.

| Step | Description |

| Oxidative Addition | A palladium(0) catalyst inserts into the aryl-halide bond, forming a palladium(II) species. libretexts.org |

| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.orglibretexts.org |

| Reductive Elimination | The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst. libretexts.org |

Other Functionalization Reactions on the Aromatic Ring (e.g., electrophilic substitution)

Beyond nitration, other electrophilic aromatic substitution reactions can be used to functionalize the aromatic ring of precursors like 2-fluoroacetophenone. These reactions include halogenation, sulfonation, and Friedel-Crafts reactions ck12.org. The directing effects of the substituents play a crucial role in determining the outcome of these reactions.

As mentioned, the fluorine atom at position 2 is an ortho, para-director, while the acetyl group at position 1 is a meta-director. The fluorine atom, despite being electron-withdrawing via induction, increases electron density at the ortho and para positions through resonance (+M effect) ck12.org. The acetyl group deactivates the ring towards electrophilic attack. This interplay means that incoming electrophiles will preferentially substitute at the position para to the fluorine (position 5), as the ortho positions are sterically hindered and also meta to the deactivating acetyl group. This predictable regioselectivity is a key advantage in designing synthetic routes for specifically functionalized aromatic compounds chemimpex.com.

Optimization of Reaction Conditions and Yields

The asymmetric transfer hydrogenation (ATH) of prochiral ketones is a widely employed method for the synthesis of chiral secondary alcohols. The success of this transformation hinges on the careful optimization of several reaction parameters to maximize both the conversion of the starting material and the enantiomeric excess (ee) of the desired product. The key variables include temperature, solvent, the nature of the catalyst and its loading, and the design of the chiral ligand.

The temperature at which an asymmetric reaction is conducted can have a profound impact on its enantioselectivity. Generally, lower temperatures are favored as they can enhance the energy difference between the diastereomeric transition states, leading to a higher enantiomeric excess. However, reducing the temperature can also significantly decrease the reaction rate, necessitating a balance to achieve both high selectivity and practical conversion within a reasonable timeframe.

The choice of solvent is another critical factor that influences both the reactivity and the stereochemical outcome of the reaction. Solvents can affect the solubility of the catalyst and substrate, the stability of the catalytic species, and the conformation of the catalyst-substrate complex in the transition state. The polarity, coordinating ability, and protic or aprotic nature of the solvent are all important considerations. For instance, in many asymmetric hydrogenations, polar aprotic solvents like dichloromethane (DCM) or ethereal solvents such as tetrahydrofuran (THF) and 2-methyltetrahydrofuran (2-MeTHF) have been shown to be effective. The use of bio-based solvents is also gaining traction as a more sustainable approach.

The following table illustrates the typical effects of solvent and temperature on the enantioselective reduction of a substituted acetophenone, demonstrating the general principles that would be applied to the synthesis of this compound.

| Entry | Solvent | Temperature (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| 1 | Isopropanol | 25 | >99 | 95 |

| 2 | DCM | 25 | 98 | 92 |

| 3 | THF | 25 | 95 | 88 |

| 4 | Isopropanol | 0 | 90 | 98 |

| 5 | Isopropanol | 50 | >99 | 90 |

Note: The data in this table is illustrative and represents typical results for the asymmetric transfer hydrogenation of an acetophenone derivative, not specifically 2'-fluoro-5'-nitroacetophenone.

The catalyst system in asymmetric transfer hydrogenation typically consists of a transition metal complex, often ruthenium or rhodium, and a chiral ligand. The efficiency of the catalyst is a key determinant of the reaction's practicality, and minimizing the catalyst loading while maintaining high performance is a primary goal of process optimization. Lowering the catalyst loading reduces costs and minimizes the levels of residual metal in the final product.

Ligand design is at the heart of asymmetric catalysis. The structure of the chiral ligand dictates the three-dimensional environment around the metal center, which in turn controls the enantiofacial discrimination of the prochiral ketone. For the reduction of ketones like 2'-fluoro-5'-nitroacetophenone, N-sulfonylated diamine ligands, such as those derived from 1,2-diphenylethylenediamine (DPEN), are commonly employed in conjunction with ruthenium catalysts. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the diamine backbone and the sulfonyl group to optimize the enantioselectivity for a specific substrate.

The following table provides representative data on how catalyst loading and ligand modification can influence the outcome of an asymmetric transfer hydrogenation of a substituted acetophenone.

| Entry | Ligand | Catalyst Loading (mol%) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1 | (R,R)-TsDPEN | 1.0 | 98 | 97 |

| 2 | (R,R)-TsDPEN | 0.5 | 96 | 97 |

| 3 | (R,R)-TsDPEN | 0.1 | 92 | 96 |

| 4 | (R,R)-MsDPEN | 0.5 | 95 | 94 |

| 5 | (R,R)-NsDPEN | 0.5 | 97 | 98 |

Note: The data in this table is illustrative and based on typical results for the asymmetric transfer hydrogenation of an acetophenone derivative, not specifically 2'-fluoro-5'-nitroacetophenone. Ligand abbreviations are as follows: TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine, MsDPEN = N-(methanesulfonyl)-1,2-diphenylethylenediamine, NsDPEN = N-(naphthalenesulfonyl)-1,2-diphenylethylenediamine.

Chemical Reactivity and Transformations of R 1 2 Fluoro 5 Nitrophenyl Ethan 1 Ol

Derivatization Pathways

The strategic modification of each functional group enables the synthesis of various intermediates. These pathways are crucial for incorporating the molecule's chiral core into larger, more complex structures.

The secondary hydroxyl group is a key site for a variety of chemical transformations. As a nucleophile, the oxygen atom can react with a range of electrophiles. msu.edu Common reactions include oxidation to the corresponding ketone, esterification with carboxylic acids or their derivatives, and etherification with alkyl halides. These transformations are fundamental for protecting the alcohol functionality or for creating linkages to other molecular fragments. For instance, oxidation provides access to the corresponding acetophenone (B1666503) derivative, 1-(2-fluoro-5-nitrophenyl)ethan-1-one, a common precursor in many synthetic routes. nih.gov

| Reaction Type | Typical Reagents | Product |

|---|---|---|

| Oxidation | Chromium trioxide (CrO₃), Potassium permanganate (B83412) (KMnO₄), Pyridinium chlorochromate (PCC) | 1-(2-Fluoro-5-nitrophenyl)ethan-1-one |

| Esterification | Acetyl chloride, Acetic anhydride, Carboxylic acids (with acid catalyst) | Corresponding acetate (B1210297) or other esters |

| Etherification (Williamson Synthesis) | Sodium hydride (NaH) followed by an alkyl halide (e.g., Methyl iodide) | Corresponding ether |

The aromatic nitro group is a versatile functional group, primarily serving as a precursor to an amino group. The reduction of aromatic nitro compounds is a well-established and crucial transformation in organic synthesis. wikipedia.org This conversion dramatically alters the electronic properties of the aromatic ring, changing a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing group. masterorganicchemistry.com A variety of reagents can achieve this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule. masterorganicchemistry.com Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel is a common and efficient method. wikipedia.org Alternatively, metals such as iron, tin, or zinc in acidic media can be employed. masterorganicchemistry.com

| Reagent/System | Product | Key Features |

|---|---|---|

| H₂, Pd/C | (R)-1-(5-Amino-2-fluorophenyl)ethan-1-ol | High efficiency, common lab method. |

| Fe, HCl or Acetic Acid | (R)-1-(5-Amino-2-fluorophenyl)ethan-1-ol | Classical method, often used in industrial scale. wikipedia.orgmasterorganicchemistry.com |

| SnCl₂, HCl | (R)-1-(5-Amino-2-fluorophenyl)ethan-1-ol | Mild conditions, good for substrates with other reducible groups. wikipedia.org |

| Zinc, NH₄Cl | (R)-1-(2-Fluoro-5-hydroxylaminophenyl)ethan-1-ol | Can selectively reduce to the hydroxylamine (B1172632) stage. wikipedia.org |

The fluorine atom on the aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) by the presence of the strongly electron-withdrawing nitro group in the para position. This activation allows the fluorine to be displaced by a variety of nucleophiles, such as alkoxides, amines, or thiolates. This reaction is a powerful tool for introducing further complexity and functionality onto the aromatic core of the molecule. For example, reaction with sodium methoxide (B1231860) would yield the corresponding methoxy-substituted compound.

| Nucleophile | Typical Reagent | Product |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOCH₃) | (R)-1-(2-Methoxy-5-nitrophenyl)ethan-1-ol |

| Amine | Ammonia (NH₃) or primary/secondary amines | (R)-1-(2-Amino-5-nitrophenyl)ethan-1-ol (or substituted amine) |

| Thiolate | Sodium thiomethoxide (NaSCH₃) | (R)-1-(2-(Methylthio)-5-nitrophenyl)ethan-1-ol |

Role in Complex Molecule Synthesis

The true value of (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol lies in its application as a starting material for the synthesis of more elaborate, stereochemically defined molecules.

Chiral building blocks are enantiomerically pure compounds that are incorporated into a synthetic sequence to introduce a specific stereocenter. researchgate.net this compound is an exemplary chiral building block. Its (R)-configured secondary alcohol provides a fixed stereocenter from which further stereochemistry can be controlled. The multiple, orthogonally reactive functional groups allow for its stepwise integration into a target molecule. Chemists can leverage the chirality of the alcohol, the reactivity of the aromatic ring, and the latent amine (from the nitro group) to construct complex chiral molecules, such as pharmaceutical intermediates or natural product analogues. The ability to perform stereoinvertive reactions on the alcohol center further enhances its utility, allowing access to the opposite stereochemistry if needed. nih.gov

In the context of total synthesis, a molecule like this compound serves as a key fragment or "synthon" that contains a pre-defined stereocenter. Its derivatives can be used in a variety of powerful synthetic strategies. For example, the amino alcohol derivative, obtained after nitro reduction, is a 1,2-aminoalcohol, a privileged structural motif in many biologically active compounds and a ligand for asymmetric catalysis. This amino alcohol can undergo cyclization reactions to form chiral nitrogen-containing heterocycles. Furthermore, the fluoroarene moiety can be elaborated using modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, thereby assembling the carbon skeleton of a complex target. The stereoselective synthesis of chiral molecules often relies on such well-defined starting materials to ensure the final product is obtained with high enantiomeric purity. encyclopedia.pubmdpi.com

Intermediacy in Multi-Step Organic Reactions

There is insufficient data in the public scientific literature to detail the role of this compound as a documented intermediate in specific multi-step organic reactions. While its structure suggests potential as a building block in the synthesis of pharmaceuticals or other complex organic molecules, concrete examples and detailed synthetic pathways originating from this specific chiral alcohol are not published.

Mechanistic Investigations of Key Transformations

No specific mechanistic investigations, such as kinetic studies, isotopic labeling experiments, or computational modeling, for reactions involving this compound have been found in the reviewed literature. The mechanisms for its potential reactions can be hypothesized based on general principles of organic chemistry, but dedicated studies on this compound are absent.

Spectroscopic and Analytical Characterization Methodologies for Enantiomeric Purity

Enantiomeric Excess Determination Techniques

Enantiomeric excess is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in comparison to the other. Several chromatographic and spectroscopic methods are routinely used for this purpose. heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers. heraldopenaccess.usphenomenex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

The selection of the appropriate CSP and mobile phase is crucial for achieving optimal separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. nih.govmdpi.com For the analysis of compounds like (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, a normal-phase or reversed-phase HPLC method can be developed.

In a typical setup, a solution of the analyte is injected into the HPLC system. The components of the mixture are then separated based on their differential interactions with the stationary phase as they are carried through the column by the mobile phase. A detector, commonly a UV-Vis detector, at the end of the column measures the concentration of each enantiomer as it elutes. heraldopenaccess.usuma.es The enantiomeric excess can then be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Interactive Data Table: Exemplary Chiral HPLC Conditions for Enantiomeric Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Amylose tris(5-chloro-3-methylphenylcarbamate) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 3 µm |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Acetonitrile/Water with 0.1% Formic Acid (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection Wavelength | 254 nm | 260 nm |

| Column Temperature | 25 °C | 30 °C |

Gas Chromatography (GC) with chiral stationary phases is another powerful technique for the separation of volatile enantiomers. chromatographyonline.comijpsonline.com Similar to chiral HPLC, the separation is based on the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of a capillary column. gcms.cz Cyclodextrin derivatives are commonly used as chiral selectors in GC. researchgate.net

For a compound like 1-(2-Fluoro-5-nitrophenyl)ethan-1-ol, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. The choice of the derivatizing agent and the specific chiral stationary phase is critical for achieving successful enantioseparation. ijpsonline.com The high resolution of capillary GC often allows for the accurate determination of enantiomeric excess even for trace amounts of one enantiomer in the presence of a large excess of the other. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine enantiomeric excess through the use of chiral auxiliary reagents, which include chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs). nih.govunipi.it

Chiral Derivatizing Agents (CDAs) react with the enantiomers to form diastereomers. These diastereomers have different physical properties and, consequently, distinct NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric ratio can be determined.

Chiral Solvating Agents (CSAs) form transient diastereomeric complexes with the enantiomers through non-covalent interactions. researchgate.net This interaction leads to a chemical shift difference (Δδ) between the signals of the two enantiomers in the NMR spectrum, allowing for their quantification. The presence of the fluorine atom in this compound makes ¹⁹F NMR a particularly useful tool for this type of analysis, as it can provide a clean spectrum with distinct signals for each enantiomer when complexed with a suitable chiral solvating agent. nih.govdepositolegale.it

Interactive Data Table: Chiral Auxiliary Reagents for NMR Spectroscopy

| Reagent Type | Example Reagent | Interaction Type | Observable Effect in NMR |

|---|---|---|---|

| Chiral Derivatizing Agent | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Covalent bond formation to create diastereomers | Appearance of distinct sets of signals for each diastereomer |

| Chiral Solvating Agent | (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol | Non-covalent complexation | Splitting of enantiomeric signals (chemical shift non-equivalence) |

| Chiral Lanthanide Shift Reagent | Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) | Lewis acid-base interaction | Large chemical shift differences between enantiomer signals |

While mass spectrometry (MS) itself is not inherently a chiral technique, it can be coupled with chiral separation methods like HPLC or GC to provide highly sensitive and specific detection of enantiomers. frontiersin.org In HPLC-MS or GC-MS, the mass spectrometer serves as a detector that can confirm the identity of the eluting enantiomers based on their mass-to-charge ratio.

More advanced MS techniques can also be used for chiral analysis. For instance, by forming diastereomeric complexes with a chiral reference compound, it is possible to differentiate enantiomers based on their fragmentation patterns in tandem mass spectrometry (MS/MS). univpm.it This approach can be particularly useful for the rapid screening of enantiomeric purity. frontiersin.org

Advanced Spectroscopic Characterization Techniques

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the identification of functional groups within a molecule. When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their bonds.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. For example, a broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would be observed in the 1400-1600 cm⁻¹ region. The presence of the nitro group (-NO₂) would be confirmed by strong absorption bands around 1500-1550 cm⁻¹ (asymmetric stretching) and 1300-1350 cm⁻¹ (symmetric stretching). The C-F bond would show a characteristic absorption in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Interactive Data Table: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aromatic Ring | C=C Stretch | 1400-1600 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500-1550 |

| Nitro (-NO₂) | Symmetric Stretch | 1300-1350 |

| Alkyl | C-H Stretch | 2850-3000 |

| Fluoroaromatic | C-F Stretch | 1000-1400 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structural features of a compound through the analysis of its fragmentation patterns. For this compound, mass spectrometry provides unequivocal confirmation of its molecular formula, C₈H₈FNO₃, and offers insights into its structural stability and the connectivity of its atoms.

The molecular weight of this compound is 185.15 g/mol . In a mass spectrum, this would be represented by the molecular ion peak (M⁺), which corresponds to the intact molecule having lost one electron. The high-resolution mass spectrometry (HRMS) would show a more precise mass, accounting for the isotopic masses of the constituent atoms.

While specific experimental mass spectra for this compound are not widely available in the reviewed literature, the fragmentation pattern can be predicted based on the functional groups present in the molecule: a fluorinated nitroaromatic ring and a secondary alcohol. The fragmentation of the molecular ion is expected to proceed through several common pathways for alcohols and aromatic compounds. almerja.netchemistrynotmystery.comlibretexts.org

One of the most common fragmentation pathways for alcohols is the loss of a water molecule (H₂O), which would result in a peak at m/z 167 (M-18). almerja.netyoutube.com Another typical fragmentation is the alpha-cleavage, where the bond adjacent to the oxygen atom is broken. In this case, cleavage of the C-C bond between the chiral carbon and the methyl group would lead to the loss of a methyl radical (•CH₃), resulting in a fragment with m/z 170.

The nitro group (NO₂) is also a significant factor in the fragmentation pattern. The loss of the nitro group would generate a fragment at m/z 139. Additionally, the loss of nitric oxide (NO) or nitrogen dioxide (NO₂) from the molecular ion can also be expected, leading to peaks at m/z 155 and 139, respectively. The fragmentation of the aromatic ring itself can also contribute to the complexity of the mass spectrum.

Table 1: Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Description |

| Molecular Formula | C₈H₈FNO₃ | The elemental composition of the compound. |

| Molecular Weight | 185.15 g/mol | The mass of one mole of the compound. |

| Molecular Ion (M⁺) | 185 | Represents the intact molecule minus one electron. |

| Major Fragment Ions (m/z) | 170 | Loss of a methyl radical (•CH₃) via alpha-cleavage. |

| 167 | Loss of a water molecule (H₂O). almerja.netyoutube.com | |

| 155 | Loss of nitric oxide (NO). | |

| 139 | Loss of a nitro group (NO₂). |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure, particularly the presence of chromophores.

The UV-Visible spectrum of this compound is expected to be dominated by the electronic transitions of the nitroaromatic chromophore. Nitroaromatic compounds typically exhibit two main absorption bands in the UV region. aip.orgrsc.org The first is a high-energy π → π* transition, usually observed at shorter wavelengths, and the second is a lower-energy n → π* transition, which appears at longer wavelengths. chemrxiv.org

The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. This is a high-probability transition, resulting in a strong absorption band (high molar absorptivity, ε). The n → π* transition involves the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. This transition is typically of lower probability and therefore results in a weaker absorption band (low molar absorptivity, ε). researchgate.net

The presence of the fluorine atom and the hydroxyl group as substituents on the aromatic ring can influence the position and intensity of these absorption bands through electronic effects. These substituents can cause a shift in the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

While a specific experimental UV-Visible spectrum for this compound is not readily found in the surveyed literature, the expected electronic transitions can be summarized based on the behavior of similar nitroaromatic compounds.

Table 2: Expected UV-Visible Spectroscopic Data for this compound

| Electronic Transition | Typical Wavelength Range (nm) | Description |

| π → π | 250 - 280 | Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital of the aromatic ring and nitro group. aip.org |

| n → π | 300 - 350 | Involves the excitation of a non-bonding electron from the nitro group to a π antibonding orbital. chemrxiv.orgresearchgate.net |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the properties of molecules from first principles. For a molecule like (R)-1-(2-fluoro-5-nitrophenyl)ethan-1-ol, these methods could provide profound insights into its behavior and characteristics at the atomic level.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. A DFT study on this compound would begin with the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms, providing precise predictions of bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-deficient regions of the molecule, offering clues about its reactive sites. Other properties such as dipole moment, polarizability, and atomic charges would also be determined to fully characterize the molecule's electronic nature.

HOMO-LUMO Analysis and Electronic Transition Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity.

Analysis of the spatial distribution of the HOMO and LUMO would reveal the regions of the molecule most likely to act as an electron donor and an electron acceptor, respectively. Furthermore, Time-Dependent DFT (TD-DFT) calculations could predict the electronic absorption spectra (UV-Visible spectra) by calculating the energies of electronic transitions from occupied to unoccupied orbitals, most prominently the HOMO to LUMO transition.

Vibrational Frequency Analysis and Spectroscopic Correlations

Theoretical vibrational frequency analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration for the optimized molecular structure. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. Each vibrational mode corresponds to a specific type of bond stretching, bending, or twisting within the molecule. This analysis is invaluable for assigning the peaks in experimental spectra to specific molecular motions, confirming the compound's structure and functional groups.

NMR Chemical Shift Predictions

Computational methods, particularly DFT using the Gauge-Independent Atomic Orbital (GIAO) method, are capable of predicting the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F, etc.). These theoretical calculations provide a powerful complement to experimental NMR spectroscopy, aiding in the structural elucidation and assignment of complex spectra. For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F chemical shifts would be crucial for confirming its synthesis and purity.

Stereochemical Conformation and Energy Landscape Analysis

The presence of a chiral center in this compound means that its three-dimensional arrangement is critical to its properties. Computational chemistry can be used to explore the molecule's conformational landscape. By systematically rotating the rotatable bonds (e.g., the C-C and C-O bonds of the ethanol (B145695) substituent), a potential energy surface can be generated. This analysis identifies the most stable conformers (local minima on the energy landscape) and the energy barriers for interconversion between them. Understanding the preferred conformation is essential as it dictates the molecule's shape and how it interacts with other molecules, such as biological receptors or chiral catalysts.

Computational Mechanistic Insights into Asymmetric Reactions

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions, particularly complex asymmetric syntheses used to produce enantiomerically pure compounds like this compound. By modeling the reaction pathway, including reactants, transition states, intermediates, and products, researchers can understand the origin of stereoselectivity.

DFT calculations can determine the energies of the transition states leading to the (R) and (S) enantiomers. A lower activation energy for the transition state leading to the (R) product would explain its preferential formation. These studies provide detailed geometric and electronic information about the transition states, revealing the key non-covalent interactions (e.g., hydrogen bonding, steric hindrance) between the substrate and the chiral catalyst that dictate the stereochemical outcome. Such insights are invaluable for the rational design of more efficient and selective catalysts.

Molecular Dynamics Simulations

A thorough review of scientific literature and computational chemistry databases reveals no specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for understanding the dynamic behavior of molecules and their interactions with biological targets or solvent environments, this specific compound does not appear to have been the subject of such published research to date.

Consequently, there are no available data on its conformational dynamics, interaction energies with specific proteins, or solvation properties derived from molecular dynamics simulations. The absence of these studies means that detailed, atomistic-level insights into its behavior over time are currently unavailable in the public domain.

Future computational research could apply molecular dynamics to investigate:

The conformational preferences of the molecule in different solvent environments.

The stability of its interactions if docked into a relevant biological target.

The energetic profile of its binding or unbinding from a receptor active site.

Such studies would provide valuable information complementing experimental findings but are not currently available for reporting.

Future Directions and Emerging Research Avenues

Development of Novel Enantioselective Catalytic Systems

The synthesis of enantiomerically pure alcohols like (R)-1-(2-Fluoro-5-nitrophenyl)ethan-1-ol is critically dependent on the efficiency and selectivity of the catalytic system used for the asymmetric reduction of its prochiral ketone precursor, 1-(2-fluoro-5-nitrophenyl)ethan-1-one. Future research is intensely focused on two primary classes of catalysts: transition metal complexes for asymmetric transfer hydrogenation (ATH) and biocatalysts, specifically ketoreductases (KREDs).

Transition Metal Catalysts: Ruthenium(II) complexes, particularly those with chiral N-tosylated diamine ligands (e.g., Ru-TsDPEN), are highly effective for the ATH of aromatic ketones. soton.ac.uksciforum.netsigmaaldrich.com Future work aims to develop novel ligands that enhance catalytic activity and enantioselectivity, especially for electronically challenging substrates like 1-(2-fluoro-5-nitrophenyl)ethan-1-one. Research is geared towards designing catalysts with greater tolerance to functional groups and improved performance under milder, more sustainable conditions. sciforum.net The development of catalysts based on more abundant and less toxic metals, such as iron, is also a significant area of interest.

Biocatalysts (Ketoreductases): KREDs are enzymes that catalyze the stereoselective reduction of ketones with exceptional selectivity. nih.govnih.gov The primary future direction in this area is the use of protein engineering and directed evolution to create tailor-made enzymes with enhanced activity, stability, and specificity for non-natural substrates like fluoronitroacetophenones. google.comrsc.org While wild-type ketoreductases from organisms like Lactobacillus kefir often show high selectivity, their activity on highly substituted synthetic ketones can be limited. google.com Engineering efforts focus on modifying the enzyme's active site to better accommodate the substrate, thereby improving reaction rates and enantiomeric excess (>99% e.e.). rsc.org

Interactive Table: Comparison of Catalytic Systems for Asymmetric Ketone Reduction

| Catalyst Type | Specific Catalyst Example | Substrate Type | Typical Yield | Typical e.e. (%) | Key Advantages | Future Research Focus |

| Transition Metal | (S,S)-RuCl(p-cymene)(TsDPEN) | Aromatic Ketones | >95% | >98% | Broad substrate scope, high turnover numbers. sigmaaldrich.com | Ligand design for improved stability and activity with earth-abundant metals. soton.ac.uk |

| Biocatalyst | Engineered Ketoreductase (KRED) | Aromatic Ketones | >95% | >99.9% | Exceptional enantioselectivity, mild reaction conditions (aqueous, RT). rsc.org | Protein engineering for novel substrates, improved solvent/thermal stability. google.com |

Green Chemistry Approaches to Synthesis

The principles of green chemistry are increasingly guiding the development of synthetic routes to chiral alcohols. nih.govfrontiersin.org Research into greener syntheses of this compound focuses on reducing environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency.

Key green chemistry avenues include:

Aqueous-Phase Catalysis: Performing ATH or biocatalytic reductions in water instead of organic solvents is a primary goal. This approach not only reduces volatile organic compound (VOC) emissions but can also enhance catalyst activity and simplify product isolation. nih.govtudelft.nl

Biocatalysis: The use of whole-cell biocatalysts or immobilized enzymes is inherently green. researchgate.net These reactions are conducted in water under mild temperature and pH conditions, eliminating the need for heavy metal catalysts and harsh reagents. nih.gov

Catalyst Recycling: Developing robust methods for the immobilization and recycling of both transition metal catalysts and enzymes is crucial for making processes more sustainable and cost-effective.

Continuous Flow Synthesis: Shifting from batch to continuous flow processing can improve safety, efficiency, and scalability. Flow reactors allow for precise control over reaction parameters, leading to higher yields and purity while minimizing reactor volume and waste. sruc.ac.uk

Advanced Analytical Techniques for Process Monitoring

To ensure robust and efficient manufacturing processes, the development of advanced analytical techniques for real-time monitoring is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. nih.govmt.com

For the synthesis of this compound, future research in this area will concentrate on:

In-situ Spectroscopic Monitoring: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can be used for real-time tracking of the reaction progress. researchgate.net By monitoring the disappearance of the ketone carbonyl peak and the appearance of the alcohol C-O stretch, the reaction kinetics can be precisely determined without the need for sampling.

On-line Chiral Chromatography: The critical quality attribute of the product is its enantiomeric purity. The integration of on-line High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) allows for the real-time determination of enantiomeric excess (e.e.). phenomenex.comcsfarmacie.cznih.gov This enables immediate process adjustments to maintain high product quality and prevents batch failures. Automated method screening systems that combine Supercritical Fluid Chromatography (SFC) and HPLC can accelerate the development of these monitoring methods. shimadzu.comresearchgate.net

Exploration of New Chemical Transformations and Applications

While this compound is a valuable chiral intermediate, its full potential lies in its subsequent conversion to more complex, high-value molecules, particularly active pharmaceutical ingredients (APIs). nbinno.comacs.org The molecule's structure, featuring fluoro, nitro, and chiral alcohol moieties, offers multiple handles for diverse chemical transformations.

Emerging research directions include:

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to SNAr reactions. This allows for the introduction of various nucleophiles (e.g., amines, thiols, alkoxides) to build more complex molecular scaffolds.

Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline (B41778) derivative. This opens up a vast array of subsequent chemistries, such as diazotization, amide bond formation, and the synthesis of heterocyclic compounds. The resulting chiral aminophenol derivatives are common substructures in pharmaceuticals.

Derivatization of the Hydroxyl Group: The secondary alcohol can be used in etherification, esterification, or Mitsunobu reactions. A particularly interesting avenue is its use as a directing group or chiral auxiliary in subsequent stereoselective reactions on the aromatic ring or other parts of the molecule.

Novel Sanger-Type Reagents: The 2-fluoro-5-nitrophenyl scaffold is related to Sanger-type reagents. Exploring derivatives, such as a corresponding diazonium salt, could enable the functionalization of other molecules under mild, base-free conditions, with the diazonium unit offering a unique handle for further transformations like palladium-catalyzed cross-couplings. nih.gov

Integration of Computational and Experimental Methodologies for Rational Design

The synergy between computational chemistry and experimental work is accelerating the discovery and optimization of catalytic systems. chiralpedia.com For the synthesis of this compound, this integrated approach is key to the rational design of superior catalysts.

Future research will increasingly rely on:

Density Functional Theory (DFT) Studies: DFT calculations are used to elucidate the mechanisms of asymmetric hydrogenation and transfer hydrogenation. researchgate.netwhiterose.ac.ukrsc.org By modeling the transition states that lead to the (R) and (S) enantiomers, researchers can understand the origin of stereoselectivity. acs.orgrsc.org This insight allows for the in-silico design of new ligands and catalysts with predicted high performance, reducing the need for extensive empirical screening.

Molecular Docking and Molecular Dynamics (MD): In biocatalysis, computational tools are indispensable for engineering enzymes. jiangnan.edu.cn Molecular docking can predict how the substrate, 1-(2-fluoro-5-nitrophenyl)ethan-1-one, binds within the active site of a ketoreductase. researchgate.net MD simulations can then explore the conformational dynamics of the enzyme-substrate complex. nih.gov This information guides site-directed mutagenesis efforts to create enzyme variants with improved activity and selectivity for the target substrate.

Q & A

Basic Research Question

- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), with UV detection at 254 nm for nitro group absorption .

- X-ray Crystallography : SHELXL software refines crystal structures to confirm absolute configuration and detect crystalline impurities .

- NMR Spectroscopy : NMR distinguishes fluorinated regioisomers, while NMR coupling constants (e.g., vicinal ) provide stereochemical insights .

What strategies can mitigate competing side reactions during the nitro group reduction in the presence of a fluorine substituent?

Advanced Research Question

Fluorine’s strong electronegativity can destabilize intermediates during nitro reduction. Strategies include:

- Selective Catalysts : Pd/C with controlled H₂ pressure selectively reduces nitro to amine without affecting the fluorine or hydroxyl groups .

- Protecting Groups : Temporarily protect the hydroxyl group (e.g., as a silyl ether) to prevent oxidation during nitro reduction .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize charged intermediates and reduce side reactions .

How can researchers resolve discrepancies in reported melting points or solubility data for this compound?

Data Contradiction Analysis

Discrepancies may arise from:

- Polymorphism : Different crystalline forms (e.g., monoclinic vs. orthorhombic) yield varying melting points. Powder XRD can identify polymorphs .

- Purity : Impurities (e.g., residual solvents) lower observed melting points. Combustion analysis or GC-MS validates purity .

- Measurement Conditions : Standardize DSC heating rates (e.g., 10°C/min) and solvent systems for solubility tests .

What safety precautions are critical when handling this compound given limited toxicological data?

Basic Research Question

- PPE : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact (P261, P262) .

- Storage : Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Waste Disposal : Neutralize with dilute NaOH before disposal to hydrolyze reactive intermediates .

How does the fluorine substituent at the 2-position affect the compound’s physicochemical properties compared to non-fluorinated analogs?

Advanced Research Question

The 2-fluoro group increases lipophilicity (logP) by ~0.5 units, enhancing membrane permeability in biological assays . It also lowers the pKa of the hydroxyl group by ~1 unit due to inductive effects, impacting solubility in aqueous buffers . Thermogravimetric analysis (TGA) shows improved thermal stability (decomposition >200°C) compared to non-fluorinated analogs .

What role does this compound play in the synthesis of fluorinated pharmaceuticals?

Advanced Research Question

The chiral alcohol serves as a building block for fluorinated β-blockers or NSAIDs. For example, coupling with boronic acids via Suzuki-Miyaura reactions introduces aryl groups while retaining stereochemistry . The nitro group can be reduced to an amine for further functionalization (e.g., amide bond formation) . Computational docking studies predict enhanced target binding affinity due to fluorine’s van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.